molecular formula C17H16N4O2S B2631496 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 941883-41-6

2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2631496
CAS No.: 941883-41-6
M. Wt: 340.4
InChI Key: NSEBDTPKLVIAPG-UHFFFAOYSA-N
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Description

2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel chemical entity featuring the 1,3,4-oxadiazole pharmacophore, a scaffold renowned in medicinal chemistry for its diverse biological potential . This compound is intended for research applications only and is not for diagnostic or therapeutic use. The 1,3,4-oxadiazole core is a bioisostere for esters and amides, which can enhance the lipophilicity and metabolic stability of drug candidates, facilitating their ability to reach molecular targets . Researchers are particularly interested in 1,3,4-oxadiazole derivatives for developing new anti-proliferative agents. These compounds have demonstrated mechanism-based approaches for cancer treatment, showing promise by inhibiting critical enzymes and growth factors involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, hybrid molecules containing the 1,3,4-oxadiazole moiety have been investigated as non-antibiotic pathways to combat bacterial resistance. Recent studies highlight their potential as quorum-sensing inhibitors against pathogens like Pseudomonas aeruginosa , targeting virulence factors and biofilm formation without exerting direct bactericidal pressure . The structural architecture of this acetamide derivative, which integrates a pyridyl ring and a phenylthioether chain, is designed to explore interactions with various enzymatic targets. This makes it a valuable compound for researchers in oncology and microbiology seeking to understand novel mechanisms of action and develop new therapeutic strategies.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-2-24-13-8-6-12(7-9-13)11-15(22)19-17-21-20-16(23-17)14-5-3-4-10-18-14/h3-10H,2,11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEBDTPKLVIAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the pyridin-2-yl group: This step often involves the use of pyridine-2-carboxylic acid or its derivatives, which can be coupled with the oxadiazole ring using coupling agents like EDCI or DCC.

    Attachment of the ethylthio group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a halogenated phenyl derivative.

    Formation of the acetamide linkage: This is typically achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, palladium catalyst.

    Substitution reagents: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. The following points summarize key findings related to the anticancer activities of similar compounds:

  • Telomerase Inhibition : Compounds with oxadiazole structures have been shown to inhibit telomerase activity in various cancer cell lines. For instance, derivatives with pyridine rings demonstrated significant inhibitory effects against gastric cancer cell lines (IC50 values ranging from 2.3 to 2.56 µM) .
  • Cytotoxicity : A series of oxadiazole derivatives were tested for cytotoxic activity against multiple cancer cell lines (HEPG2, MCF7), with some exhibiting IC50 values lower than established controls like staurosporine .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that oxadiazoles can exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Key findings include:

  • Substituent Effects : The presence of electron-donating groups on the aromatic rings significantly influences biological activity. For example, modifications at different positions on the phenyl ring can enhance or diminish anticancer potency .
  • Pyridine Influence : The inclusion of pyridine rings has been associated with increased lipophilicity and improved cellular uptake, which may enhance therapeutic efficacy .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of oxadiazole derivatives against several cancer types. Among them, a specific derivative exhibited potent activity against breast and leukemia cell lines with an IC50 value significantly lower than that of standard treatments . This highlights the compound's potential as a lead candidate for further development.

Case Study 2: Antimicrobial Testing

Another investigation focused on assessing the antimicrobial effects of similar oxadiazole compounds against various pathogens. Results indicated that certain derivatives effectively inhibited bacterial growth, suggesting a promising avenue for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Biological Activity References
Target Compound 4-(ethylthio)phenyl, pyridin-2-yl Not explicitly reported -
CDD-934506 4-methoxyphenyl, 4-nitrophenyl Anti-tubercular (Mycobacterium)
2a/2b (Benzofuran-oxadiazole derivatives) Benzofuran, 3-chlorophenyl/4-methoxyphenyl Antimicrobial
N-(4-fluorophenyl)acetamide derivatives Fluorophenyl, triazolyl COX-2 inhibition
GSK1570606A 4-fluorophenyl, pyridin-2-yl thiazole Not explicitly reported

Key Observations:

  • Electron-Donating/Withdrawing Effects : The pyridin-2-yl group in the target compound contrasts with benzofuran in 2a/2b, altering electronic properties and binding interactions. Benzofuran’s fused ring system may enhance planar stacking with aromatic enzyme pockets .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound ~357.45 Not reported ~3.5
CDD-934506 403.39 Not reported ~2.8
N-(4-fluorophenyl)acetamide () ~429.44 Not reported ~3.2
Compound 8b () 530.00 241–242 ~4.1
  • Thermal Stability : Pyridinyl-acetamides () exhibit high melting points (>200°C), suggesting robust crystalline stability, whereas benzofuran derivatives may have lower thermal resilience due to fused ring strain .

Biological Activity

The compound 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel derivative of the 1,3,4-oxadiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N4_{4}OS
  • Molecular Weight : 304.37 g/mol

Structural Features

The compound features:

  • An oxadiazole ring, which is known for its bioactivity.
  • A pyridine moiety that enhances interaction with biological targets.
  • An ethylthio group that may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 1,3,4-oxadiazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

Study ReferenceCell LineIC50_{50} (μM)Mechanism of Action
A549 (Lung)<0.14Induction of apoptosis via caspase activation
C6 (Glioma)8.16Inhibition of MMP-9 enzyme and cell cycle arrest
MCF-7 (Breast)0.65p53 pathway activation and mitochondrial depolarization

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways leading to increased apoptosis in cancer cells.
  • Matrix Metalloproteinase Inhibition : It inhibits MMP-9, which is crucial for cancer cell invasion and metastasis.
  • Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on various cancer cell lines, the compound exhibited significant activity against A549 and C6 cells with IC50_{50} values indicating strong antiproliferative effects. The results suggested selective toxicity towards cancer cells over normal cells.

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression. The interactions were primarily hydrophobic, suggesting a strong affinity for these targets.

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